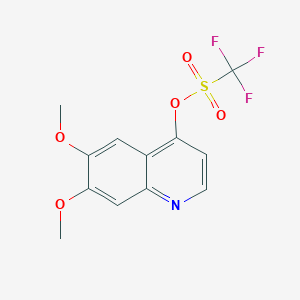

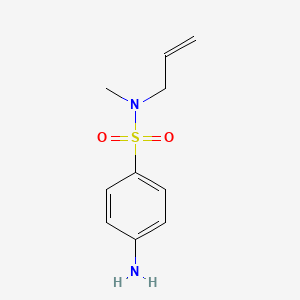

![molecular formula C9H7BrO5 B3287924 Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 848772-89-4](/img/structure/B3287924.png)

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Descripción general

Descripción

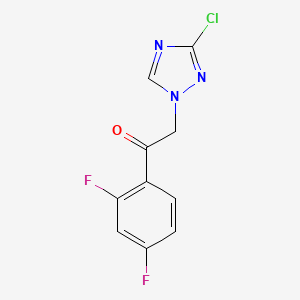

“Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrO5 and a molecular weight of 275.05 . It is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” involves several steps . First, gallic acid (没食子酸) is esterified with methanol in the presence of sulfuric acid to produce 3,4,5-trihydroxybenzoic acid methyl ester. This compound is then methylated with dimethyl sulfate to yield 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This compound undergoes condensation with diiodomethane under basic conditions to produce 5-methoxy-3,4-dioxybenzylidene methyl ester. Finally, this compound is brominated to produce "Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate" .Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” can be represented by the SMILES notation: COC(=O)C1=CC2=C(C(=C1Br)O)OCO2 .Physical And Chemical Properties Analysis

“Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is a compound used in various chemical synthesis processes. For instance, it plays a role in the synthesis of aromatic constituents of calichemicins, as demonstrated in the study on the syntheses of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, key components in calichemicin antibiotics (Laak & Scharf, 1989). This demonstrates its importance in the synthesis of complex organic molecules, particularly in pharmaceutical applications.

Applications in Novel Organic Compound Formation

The compound is also involved in the formation of novel organic structures, such as the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines, an example of a new cyclization mode of [N-(Diarylmethyleneamino)carbonimidoyl]ketenes (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006). This highlights the role of Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate in innovative chemical reactions leading to the development of new chemical entities.

Herbicide Precursor Synthesis

Another application is seen in the preparation of bicyclic herbicide precursors. In a study by Liepa et al. (1992), the compound was used in intramolecular Stork-Danheiser kinetic alkylation reactions to produce various herbicide precursors (Liepa, Wilkie, Winkler, & Winzenberg, 1992). This usage underscores its versatility in agricultural chemistry and the synthesis of compounds for pest control.

Environmental Impact Studies

Research on its transformations by metabolically stable anaerobic enrichment cultures shows how such compounds interact with and are transformed by environmental factors. This study indicates the biotransformation potential of halogenated aromatic aldehydes like Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate in natural environments (Neilson, Allard, Hynning, & Remberger, 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 6-bromo-7-hydroxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO5/c1-13-9(12)4-2-5-8(15-3-14-5)7(11)6(4)10/h2,11H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHZPIIXBMEMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1Br)O)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

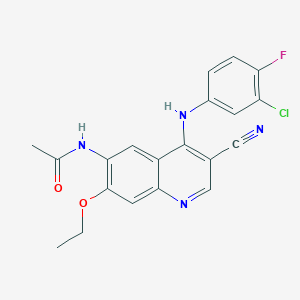

![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)

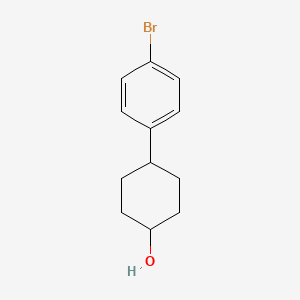

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

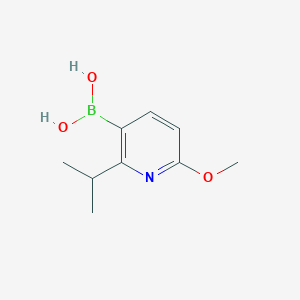

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)